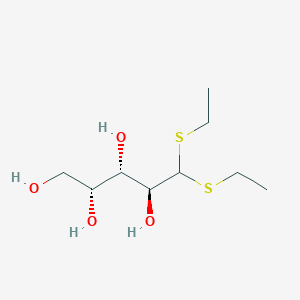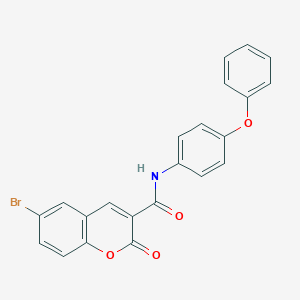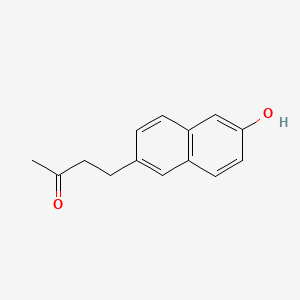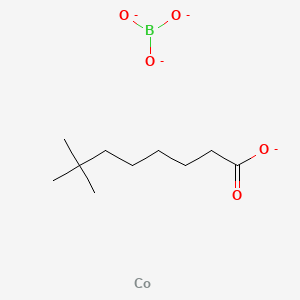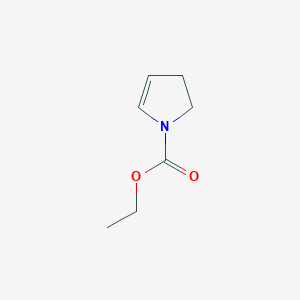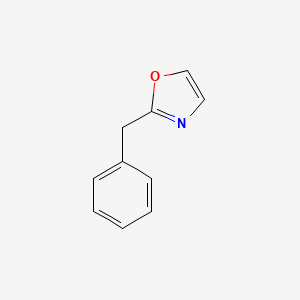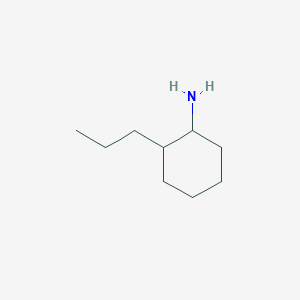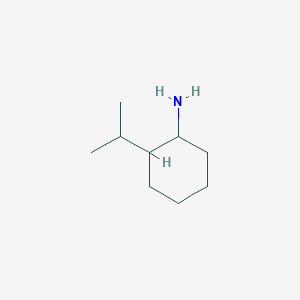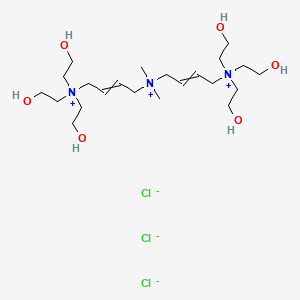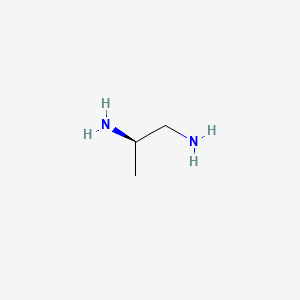
(2R)-propane-1,2-diamine
Vue d'ensemble
Description
(2R)-propane-1,2-diamine, also known as D- and L-2,3-diaminopropanes, is a chiral compound used in various scientific research applications. It is a diamine that contains two amine groups attached to a propane backbone. The compound has attracted significant attention due to its potential applications in medicinal chemistry, asymmetric synthesis, and polymer science.
Applications De Recherche Scientifique
Catalytic Applications
(2R)-propane-1,2-diamine has been studied in the context of catalytic applications. For instance, ruthenium complexes with chiral diamines, including (1R,2R)-1,2-diaminocyclohexane, have demonstrated effectiveness as catalysts for H2-hydrogenation of ketones (Hadžović et al., 2006). Similarly, cationic rhodium complexes with (S)-N,N'-bis[o-(diphenylphosphino)benzylidene]propane-1,2-diamine have shown potential as catalysts for enantioselective reduction of simple ketones (Gao et al., 2000).
Polymer Synthesis
This compound is used in the synthesis of various polymers. For example, polyimides have been synthesized using 1,2-bis(4-aminophenoxy)propane, showcasing properties like solvent solubility and thermal stability (Tjugito & Feld, 1989). Additionally, novel diamines, including 1,2-di(p-aminophenoxy)propane, have been developed as chain extenders to improve the thermal and mechanical properties of polyurethane elastomers (Shoaib & Bahadur, 2016).
Coordination Chemistry
In coordination chemistry, this compound has been utilized in the synthesis of metal complexes. For instance, complexes of Zn(II) and Hg(II) with Schiff bases derived from N,N-bis(4-chlorobenzylidene)propane-1,2-diamine have been prepared, displaying pseudo tetrahedral geometry around the metal center (Montazerozohori et al., 2011). Furthermore, palladium(II) binuclear complexes with ethane-1,2-diamine and propane-1,3-diamine have been characterized, highlighting square-planar PdN4 environments in their structures (Navarro et al., 1997).
Medicinal Chemistry
In the field of medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications. Platinum-acridinylthiourea conjugates with (1R,2R)-1,2-diaminocyclohexane and propane-1,3-diamine as nonleaving groups have shown significant DNA damage and cytotoxicity, suggesting potential use in cancer treatment (Guddneppanavar et al., 2007).
Supramolecular Chemistry
Supramolecular structures involving this compound have also been studied. For example, the reaction of propane-1,2-diamine with pyridine-2,6-dicarboxylic acid resulted in a compound with significant π–π stacking interaction, showcasing its potential in constructing supramolecular architectures (Aghabozorg et al., 2008).
Propriétés
IUPAC Name |
(2R)-propane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJOMMDDJHIJH-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
